Isosorbide 2-Mononitrate 5-β-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of Isosorbide 5-Mononitrate, closely related to the compound , involves dehydration of sorbitol to yield isosorbide, followed by nitration, sodium hydroxide treatment, and neutralization. This process achieves an overall yield of about 16% with a purity above 99%, indicating the complex and precise nature of synthesizing such compounds (Xing Huihai, 2011).
Molecular Structure Analysis
The structural analysis of isosorbide derivatives involves understanding the impact of substituents like the nitrate group on the isosorbide framework. Techniques such as X-ray diffractometry have been employed to investigate the complexation of isosorbide mononitrate with β-cyclodextrin, revealing 1:1 stoichiometry in solid-state complexes. This provides insight into the molecular interactions and stability of isosorbide mononitrate derivatives in various formulations (K. Uekama et al., 1985).
Chemical Reactions and Properties
Isosorbide mononitrate undergoes biotransformation in humans, with a significant portion being metabolized to its glucuronide conjugates, indicating the presence of active metabolic pathways that could involve the formation of Isosorbide 2-Mononitrate 5-β-D-Glucuronide. This metabolic process underscores the chemical reactivity and transformation potential of isosorbide mononitrate within the body, leading to various metabolites with distinct pharmacokinetic profiles (W. Down et al., 1974).
Physical Properties Analysis
The physical properties of isosorbide mononitrate and its derivatives, such as volatility and solubility, can be significantly influenced by complexation with other molecules like β-cyclodextrin. Such interactions not only stabilize the compound in solid-state but also retard its degradation under various storage conditions, highlighting the importance of physical property analysis in understanding and improving the stability and storage life of pharmaceutical compounds (K. Uekama et al., 1985).
Scientific Research Applications
Therapeutic Applications in Cardiovascular Diseases
Isosorbide mononitrates are primarily researched for their efficacy in treating cardiovascular diseases such as angina pectoris and heart failure. Studies have demonstrated that these compounds are effective in improving angina symptoms and exercise capacity in patients with chronic stable angina pectoris. Their mechanism involves vasodilation, which reduces myocardial oxygen demand and improves blood flow to ischemic regions of the heart. Moreover, there's evidence suggesting their role in heart failure management, particularly in patients with preserved ejection fraction, where they help improve exercise tolerance and reduce symptoms (Rehnqvist et al., 2012; Swedberg, 2012).
Pharmacokinetics and Delivery Systems
Research on isosorbide mononitrates has also extended into their pharmacokinetics and the development of novel delivery systems to optimize their therapeutic effects. Controlled-release formulations of isosorbide mononitrates have been a significant focus, aiming to provide sustained therapeutic levels, reduce dosing frequency, and minimize tolerance development. Such formulations have shown promise in providing consistent antianginal effects and improving patient compliance and quality of life (Cleophas et al., 2000).
Role in Pharmacogenomics
Emerging research in pharmacogenomics has highlighted the potential of tailoring isosorbide mononitrate therapy based on genetic markers to enhance efficacy and reduce adverse effects. Genetic polymorphisms in enzymes involved in nitrate metabolism and drug targets like the β-1 adrenergic receptor can influence individual responses to isosorbide mononitrates, presenting opportunities for personalized medicine in cardiovascular therapy (McNamara, 2008).
Safety And Hazards
Isosorbide 2-Mononitrate 5-β-D-Glucuronide is not classified as a dangerous substance according to GHS2.
Future Directions
The search results do not provide specific information about the future directions of Isosorbide 2-Mononitrate 5-β-D-Glucuronide.
properties
CAS RN |
89576-61-4 |
---|---|
Product Name |
Isosorbide 2-Mononitrate 5-β-D-Glucuronide |
Molecular Formula |
C₁₂H₁₇NO₁₂ |
Molecular Weight |
367.26 |
synonyms |
1,4:3,6-Dianhydro-5-O-β-D-glucopyranuronosyl-D-glucitol 2-Nitrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.